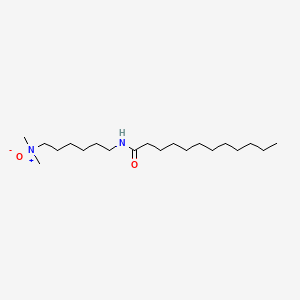
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- is a chemical compound with the molecular formula C20H42N2O2. It is characterized by its unique structure, which includes a secondary amide group, a positively charged nitrogen, and a quaternary nitrogen
Preparation Methods
The synthesis of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves several steps. One common synthetic route includes the reaction of dodecanoic acid with a hexylamine derivative under specific conditions to form the desired amide. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the amide bond . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity In biology, it may be used in studies involving cell membrane interactions due to its amphiphilic natureIndustrially, it can be used in the production of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves its interaction with molecular targets such as proteins and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- can be compared to other similar compounds such as dodecanoic acid derivatives and other amides with long alkyl chains. Its unique structure, which includes a dimethyloxidoamino group, distinguishes it from other amides and contributes to its specific properties and applications. Similar compounds include dodecanoic acid (6-dimethylamino-hexyl)-amide and dodecanoic acid (12-dimethylamino-dodecyl)-amide .
Properties
CAS No. |
86321-44-0 |
|---|---|
Molecular Formula |
C20H42N2O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
6-(dodecanoylamino)-N,N-dimethylhexan-1-amine oxide |
InChI |
InChI=1S/C20H42N2O2/c1-4-5-6-7-8-9-10-11-14-17-20(23)21-18-15-12-13-16-19-22(2,3)24/h4-19H2,1-3H3,(H,21,23) |
InChI Key |
PAEUJOFAKVZAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















